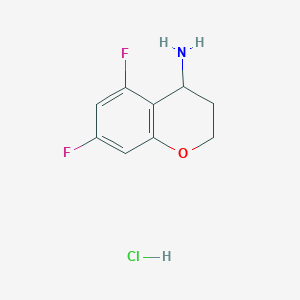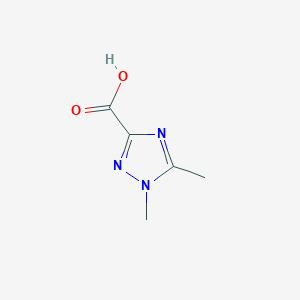
2-(3-Bromo-benzylsulfanyl)-ethylamine
概要
説明
2-(3-Bromo-benzylsulfanyl)-ethylamine: is an organic compound characterized by the presence of a bromine atom attached to a benzyl group, which is further linked to an ethylamine group through a sulfanyl (thioether) linkage
準備方法
Synthetic Routes and Reaction Conditions:
-
Bromination of Benzyl Alcohol:
Starting Material: Benzyl alcohol
Reagent: N-bromosuccinimide (NBS)
Conditions: Radical bromination using a compact fluorescent lamp (CFL) in acetonitrile solvent.
-
Formation of 3-Bromo-benzylsulfanyl Intermediate:
Starting Material: 3-Bromo-benzyl bromide
Reagent: Thiourea
Conditions: Mild halogenation conditions to form the thioether linkage.
-
Amination:
Starting Material: 3-Bromo-benzylsulfanyl intermediate
Reagent: Ethylamine
Conditions: Nucleophilic substitution reaction under basic conditions.
Industrial Production Methods:
- Industrial production typically involves the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous-flow protocols and the use of heterogeneous catalysts may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions:
-
Oxidation:
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Conditions: Mild to moderate temperatures
Products: Sulfoxides and sulfones
-
Reduction:
Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Conditions: Anhydrous conditions
Products: Reduced amine derivatives
-
Substitution:
Reagents: Various nucleophiles (e.g., amines, thiols)
Conditions: Basic or acidic conditions depending on the nucleophile
Products: Substituted benzyl derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols under basic or acidic conditions
Major Products:
- Sulfoxides, sulfones, reduced amine derivatives, substituted benzyl derivatives
科学的研究の応用
Chemistry:
Biology:
- Potential applications in the development of biologically active compounds, including enzyme inhibitors and receptor modulators .
Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties .
Industry:
作用機序
Mechanism:
- The compound exerts its effects primarily through its functional groups, which can interact with various molecular targets. The bromine atom and sulfanyl group can participate in electrophilic and nucleophilic reactions, respectively, facilitating the formation of covalent bonds with target molecules .
Molecular Targets and Pathways:
- Potential targets include enzymes, receptors, and other proteins involved in cellular processes. The compound may modulate these targets by forming covalent bonds or through non-covalent interactions, thereby affecting their activity and function .
類似化合物との比較
Benzyl bromide: Similar structure but lacks the sulfanyl and ethylamine groups.
3-Bromo-benzylamine: Similar structure but lacks the sulfanyl linkage.
2-(Bromomethyl)benzyl alcohol: Similar structure but contains a hydroxyl group instead of the sulfanyl and ethylamine groups.
Uniqueness:
- The presence of both the bromine atom and the sulfanyl-ethylamine linkage makes 2-(3-Bromo-benzylsulfanyl)-ethylamine unique. This combination of functional groups provides distinct reactivity and potential applications in various fields .
特性
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNS/c10-9-3-1-2-8(6-9)7-12-5-4-11/h1-3,6H,4-5,7,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREYSFLGDTXWSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(3S,4R)-4-(3,5-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B3034127.png)




![3'-(Chloromethyl)-2,6-dimethyl-4-[3-(methylsulfonyl)propoxy]biphenyl](/img/structure/B3034136.png)

